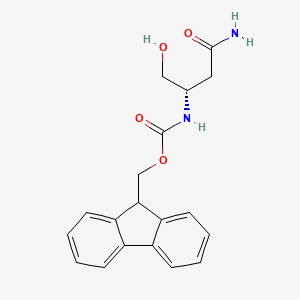

Fmoc-L-asparaginol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDQIGBMJCGLD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc L Asparaginol Derivatives

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-L-Asparaginol

This compound, a derivative of the proteinogenic amino acid L-asparagine where the C-terminal carboxylic acid is reduced to an alcohol, serves as a valuable building block in synthetic peptide chemistry. Its incorporation into peptide chains is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.comaltabioscience.com The use of this compound allows for the introduction of a C-terminal alcohol functionality or an internal modification, expanding the chemical diversity of synthetic peptides for various applications, including the development of therapeutic and biologically active compounds. chemimpex.com

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which relies on an orthogonal protection scheme. iris-biotech.decsic.es In this methodology, the α-amino group of the incoming amino acid, including this compound, is temporarily protected by the base-labile Fmoc group. altabioscience.com This group is stable under the acidic conditions used for side-chain deprotection but can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govuci.edu

Conversely, reactive side-chain functionalities of the amino acids in the peptide sequence are protected by acid-labile groups, such as the tert-butyl (tBu) group for hydroxyl and carboxyl functions or the trityl (Trt) group for the amide side chain of asparagine. peptide.comiris-biotech.de This orthogonality is crucial; it ensures that the α-amino group can be deprotected for the next coupling step without prematurely removing the side-chain protecting groups. peptide.comaltabioscience.com These side-chain groups remain intact throughout the iterative cycles of deprotection and coupling and are only removed at the final stage of synthesis, during the cleavage of the peptide from the resin support, which is typically accomplished with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This dual-protection system prevents unwanted side reactions and allows for the efficient and controlled assembly of complex peptide sequences. nih.gov

The side chain of L-asparaginol contains a primary amide, which can participate in undesirable side reactions during peptide synthesis. While it can be incorporated without side-chain protection, this approach carries the risk of the amide moiety reacting with carbodiimide-based coupling reagents to form a nitrile, especially during the synthesis of long peptides where the residue is repeatedly exposed to activation conditions. peptide.comnih.gov Therefore, protection of the side-chain amide is often preferred to ensure higher purity and yield of the final peptide.

In Fmoc-based SPPS, the trityl (Trt) group is the most commonly used protecting group for the side-chain amide of asparagine and its derivatives like asparaginol (B3061057). peptide.comresearchgate.net The bulky nature of the Trt group effectively shields the amide from participating in side reactions. creative-peptides.com A significant advantage of using Fmoc-Asn(Trt)-OH is the marked improvement in its solubility in organic solvents like DMF and N-methyl-2-pyrrolidone (NMP) compared to the unprotected counterpart, which has very low solubility. peptide.comgoogle.com This enhanced solubility facilitates more efficient and reliable coupling reactions. The Trt group is acid-labile and is conveniently cleaved during the final TFA-mediated deprotection and cleavage from the resin. peptide.comsigmaaldrich.com

| Protecting Group | Structure | Key Advantages | Cleavage Condition |

| Trityl (Trt) | Triphenylmethyl | Prevents side-chain nitrile formation. peptide.com Improves solubility of the Fmoc-amino acid derivative. peptide.comgoogle.com | Standard TFA cleavage cocktail. peptide.com |

While Trityl is the standard, other protecting groups have been developed for the asparagine side chain, which are also applicable to asparaginol. These include acid-labile benzhydryl-type protectors.

4,4'-Dimethoxybenzhydryl (Mbh) : This group was used to successfully incorporate glutamine during peptide synthesis and is also applicable to asparagine. researchgate.net It offers protection for the side-chain amide but can lead to alkylation of sensitive residues like tryptophan during acidolytic cleavage, a side reaction that can be suppressed by using scavengers. nih.gov

2,4,6-Trimethoxybenzyl (Tmob) : Similar to Mbh, the Tmob group provides effective protection and enhances solubility. google.com However, it also generates reactive carbocations during acid cleavage that can modify tryptophan residues unless appropriate scavengers are employed. nih.gov

| Protecting Group | Abbreviation | Key Features & Drawbacks |

| 4,4'-Dimethoxybenzhydryl | Mbh | Effective protection; can cause alkylation of Trp during cleavage. nih.gov |

| 2,4,6-Trimethoxybenzyl | Tmob | Enhances solubility; can cause alkylation of Trp during cleavage. nih.govgoogle.com |

Aspartimide formation is a notorious side reaction in SPPS, particularly affecting aspartic acid (Asp) residues, which can lead to a mixture of by-products that are difficult to purify. nih.goviris-biotech.de This reaction occurs when the backbone amide nitrogen attacks the side-chain β-ester of an Asp residue, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de While L-asparaginol does not have the side-chain ester that initiates this specific reaction, the advanced strategies developed to prevent it in Asp-containing peptides are relevant to overcoming challenging side reactions in peptide chemistry.

Backbone Protection (Dmb) : One of the most effective methods involves temporarily protecting the backbone amide nitrogen of the amino acid residue immediately following the Asp residue. The 2,4-dimethylbenzyl (Dmb) group can be used for this purpose, often by incorporating a pre-formed dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de This modification prevents the nucleophilic attack that initiates aspartimide formation. iris-biotech.debiotage.com The Dmb group is removed during the final TFA cleavage. iris-biotech.de

Bulky Side-Chain Esters (OMpe) : Increasing the steric hindrance around the side-chain carboxyl group can effectively block the intramolecular cyclization. iris-biotech.debiotage.com Protecting groups such as the 3-methyl-3-pentyl (OMpe) ester have been shown to be more effective at minimizing aspartimide formation than the standard OtBu group, especially in problematic sequences like -Asp-Gly-. nih.govnih.govresearchgate.net

Cyanosulfurylides (CyPY/CSY) : A novel approach masks the carboxylic acid with a stable carbon-carbon bonded cyanosulfurylide. nih.goviris-biotech.de This protecting group is exceptionally stable to standard SPPS conditions, including strong acids and bases, and can improve peptide solubility. nih.gov Deprotection is achieved selectively under aqueous conditions using an electrophilic halogen species, which regenerates the carboxylic acid via C-C bond cleavage. nih.goviris-biotech.de

| Strategy | Target | Mechanism | Key Advantage |

| Dmb Protection | Backbone Amide Nitrogen | Protects the amide nitrogen of the subsequent residue, preventing nucleophilic attack. iris-biotech.debiotage.com | Highly effective for problematic sequences like Asp-Gly. iris-biotech.de |

| Bulky Esters (e.g., OMpe) | Asp Side-Chain Carboxyl | Sterically hinders the intramolecular cyclization reaction. iris-biotech.denih.gov | Reduces aspartimide formation compared to standard OtBu protection. nih.govnih.gov |

| Cyanosulfurylides (CSY) | Asp Side-Chain Carboxyl | Masks the carboxyl group with a stable C-C bond, preventing cyclization. nih.gov | Orthogonal to standard SPPS conditions and can improve solubility. nih.goviris-biotech.de |

The coupling (acylation) step, where the activated carboxyl group of an incoming Fmoc-amino acid reacts with the free amino group of the resin-bound peptide chain, is critical for the success of SPPS. For asparagine and its derivatives, the choice of coupling reagent and conditions is important to ensure high efficiency and minimize side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salts like HBTU and PyBOP. nih.govsigmaaldrich.comiris-biotech.de For asparagine, direct activation with carbodiimides can lead to dehydration of the side-chain amide to form β-cyanoalanine. nih.gov To circumvent this, the use of pre-formed pentafluorophenyl (Pfp) esters (Fmoc-Asn-OPfp) is a reliable method that yields a homogeneous product without dehydration. nih.gov Alternatively, using side-chain protected derivatives like Fmoc-Asn(Trt)-OH with standard activators like DIC/HOBt or BOP is highly effective and avoids side reactions. nih.govchempep.com The use of heating, either conventional or via microwave, can accelerate coupling times and help overcome aggregation, but may also increase the risk of side reactions like racemization for some amino acids. nih.govsigmaaldrich.com

| Coupling Reagent/Method | Abbreviation | Typical Conditions | Notes |

| Diisopropylcarbodiimide / HOBt | DIC/HOBt | Room temperature | Standard, cost-effective method; risk of side-chain dehydration for unprotected Asn. nih.govnih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Room temperature, with a base like DIPEA | Effective for protected Asn derivatives. iris-biotech.deiris-biotech.de |

| Pentafluorophenyl Ester | -OPfp | Room temperature | Pre-activated ester avoids dehydration of unprotected Asn side chain. nih.gov |

| Diisopropylcarbodiimide / OxymaPure | DIC/Oxyma | Room temperature or elevated temperature | Oxyma is a non-explosive alternative to HOBt. nih.govmdpi.com |

Mechanistic Aspects of Fmoc Deprotection and Cleavage in Asparaginol-Containing Peptides

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS). The mechanism is a base-catalyzed elimination reaction. researchgate.net Typically, a secondary amine base, most commonly piperidine, is used to abstract the acidic proton on the C9 position of the fluorene (B118485) ring. nih.govluxembourg-bio.com This abstraction creates a resonance-stabilized carbanion, which then undergoes β-elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). researchgate.netnih.gov The excess amine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the equilibrium towards deprotection. nih.govspringernature.com The entire process is generally rapid, especially in polar solvents like N,N-dimethylformamide (DMF). springernature.com

While the general mechanism is well-understood, the presence of an asparagine residue, and by extension asparaginol, introduces the risk of a significant side reaction: aspartimide formation. iris-biotech.deresearchgate.net This intramolecular cyclization is a major concern in Fmoc-based SPPS. iris-biotech.de The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of the aspartate residue. iris-biotech.de This process is catalyzed by both basic conditions, such as those during Fmoc deprotection, and acidic conditions used for final cleavage. iris-biotech.de The formation of the five-membered succinimide ring (aspartimide) can lead to epimerization at the α-carbon. iris-biotech.de Subsequent ring-opening of the aspartimide by the piperidine base or by hydrolysis can yield a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts, complicating purification and reducing the yield of the target peptide. researchgate.netpeptide.com

The sequence of the peptide heavily influences the rate of aspartimide formation, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being particularly problematic. iris-biotech.depeptide.comnih.gov To mitigate this side reaction, several strategies have been developed. One common approach is the addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution, which is believed to protonate the piperidine and reduce the basicity of the medium, thereby suppressing aspartimide formation. peptide.com Another strategy involves using bulkier side-chain protecting groups on the aspartate residue or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to sterically hinder the cyclization. peptide.com

Resin and Linker Selection for this compound Based SPPS

The synthesis of peptides with a C-terminal alcohol, such as those ending in asparaginol, requires careful selection of the solid support resin and the linker that attaches the peptide to it. sigmaaldrich.comnih.gov Standard resins used for synthesizing peptide acids, like Wang or HMPA resins, are based on benzyl (B1604629) alcohol-type linkers and are not suitable for the direct synthesis of peptide alcohols. sigmaaldrich.com

For the preparation of C-terminal peptide alcohols, specialized linkers are necessary. The 2-chlorotrityl chloride resin is a versatile option that can be used to synthesize not only peptide acids but also peptide alcohols. biosynth.com Its high acid lability allows for the cleavage of the peptide from the resin under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the side chains. researchgate.net The loading of the first Fmoc-amino alcohol onto the 2-chlorotrityl resin proceeds without the need for carboxyl group activation, which minimizes the risk of racemization. sigmaaldrich.com

Another effective linker is the 4-hydroxymethylbenzoic acid (HMBA) linker. nih.gov Peptides attached to the HMBA linker are stable under the acidic conditions used for side-chain deprotection but are susceptible to nucleophilic cleavage. nih.gov This allows for the release of the peptide as a C-terminal alcohol via reductive cleavage with reagents like sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com

The table below summarizes key linkers used in Fmoc SPPS and their suitability for generating C-terminal peptide alcohols.

| Linker/Resin Type | Cleavage Condition for Peptide Alcohol | Key Advantages | Primary Application |

|---|---|---|---|

| 2-Chlorotrityl | Mild acid (e.g., TFE in DCM) followed by specific release strategy | Minimizes racemization during loading; mild cleavage preserves side-chain protecting groups. sigmaaldrich.comresearchgate.net | Protected peptide acids, peptide alcohols. biosynth.com |

| HMBA (4-Hydroxymethylbenzoic acid) | Reductive cleavage (e.g., NaBH₄) | Stable to acidolysis; allows for nucleophilic cleavage to yield various C-terminal modifications. sigmaaldrich.comnih.goviris-biotech.de | Peptide alcohols, esters, amides, hydrazides. nih.gov |

| Ellman's Dihydropyran Resin | Mild acid cleavage | Specifically designed for use with Fmoc amino alcohols. biosynth.com | Peptide alcohols. biosynth.com |

Solution-Phase Synthetic Approaches for this compound Analogues

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for large-scale production and the synthesis of complex analogues. mdpi.combachem.com In SolPS, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. bachem.com This approach avoids issues related to the solid support, such as steric hindrance and inconsistent reaction kinetics. However, it typically requires purification of the intermediate product after each step, often through crystallization or chromatography. nih.gov

Modern advancements have sought to streamline SolPS. The Group-Assisted Purification (GAP) strategy, for example, allows for the synthesis of N-protected amino acids and peptides without traditional purification methods. nih.gov In this method, a purification-assisting group is attached to the molecule, rendering the product easily separable from reaction byproducts by simple washing or extraction, thus avoiding chromatography. nih.gov

Coupling reagents are also critical in SolPS. Cyclic propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly efficient reagent that promotes rapid peptide bond formation with minimal epimerization. mdpi.com It is effective for both N-Boc and N-Fmoc protected amino acids and generates water-soluble by-products, simplifying the workup procedure. mdpi.com These methods can be applied to the synthesis of this compound analogues, allowing for the construction of di- or tripeptide fragments in solution, which can then be used in larger convergent synthesis strategies.

Chemoenzymatic Routes for the Synthesis of this compound-Containing Constructs

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach is particularly powerful for the synthesis of complex biomolecules like glycoproteins, where precise control over stereochemistry and regioselectivity is essential. nih.gov

Fmoc-L-asparagine, and by extension this compound, can serve as a key building block in such strategies. For instance, in the synthesis of complex N-linked glycans, a core oligosaccharide can be chemically synthesized and attached to an Fmoc-protected asparagine residue. nih.gov This glycoamino acid can then be subjected to a series of enzymatic reactions. Specific glycosyltransferases, such as sialyltransferases, are used to sequentially add sugar moieties to the core glycan in a highly specific manner, building up a complex oligosaccharide structure. nih.gov For example, a partial sialyl transfer reaction using α-(2,3)-sialyltransferase can be performed on a biantennary glycan attached to Fmoc-asparagine to yield mono-sialylated products. nih.gov This demonstrates how the Fmoc-asparaginyl unit acts as a handle, allowing for the enzymatic construction of diverse and complex structures that would be exceedingly difficult to achieve by purely chemical means. nih.gov Asparaginyl ligases have also been engineered to facilitate the site-specific attachment of molecules, highlighting the potential for enzymatic modification at asparagine residues. nih.gov

Stereoselective Synthesis and Control of Chiral Purity in this compound Chemistry

The biological activity of peptides is critically dependent on their stereochemistry. Therefore, the stereoselective synthesis of amino acid building blocks and the maintenance of their chiral purity throughout the synthetic process are of paramount importance. rsc.orgsigmaaldrich.com

The stereoselective synthesis of non-standard amino acids often involves the use of chiral auxiliaries. For example, a chiral Cu(II) complex has been used to achieve a diastereoselective Michael addition for the synthesis of a protected L-γ-carboxyglutamic acid. nih.gov This approach involves forming a Schiff base between glycine (B1666218) and a chiral ligand in the presence of copper. The resulting complex directs the stereochemical outcome of the subsequent alkylation reaction, leading to the desired L-enantiomer after removal of the metal and the auxiliary. nih.gov Similar strategies can be envisioned for the asymmetric synthesis of this compound precursors.

Once the chiral building block is synthesized, its enantiomeric purity must be verified. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. rsc.org This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Carbohydrate-based CSPs, such as CHIRALPAK® IA and IC, have proven effective for resolving the enantiomers of a wide range of Nα-Fmoc amino acid derivatives. rsc.org The choice of mobile phase polarity, temperature, and additives plays a crucial role in achieving optimal separation. rsc.org The control of chiral purity is essential, as the presence of the undesired D-enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its pharmacological profile. rsc.org

| Nα-Fmoc Amino Acid | CSP | Selectivity (α) | Resolution (Rs) |

|---|---|---|---|

| Fmoc-Tic-OH | CHIRALPAK IC | 1.32 | 2.9 |

| Fmoc-Oic-OH | CHIRALPAK IC | 2.12 | 7.7 |

| Fmoc-Ala(thi)-OH | CHIRALPAK IC | 1.38 | 4.3 |

| Fmoc-Hyp-OH | CHIRALPAK IC | 1.49 | 5.3 |

| Fmoc-Phe-OH | CHIRALPAK IA | 2.67 | 8.62 |

Data adapted from a study on chiral HPLC methods for Nα-Fmoc amino acid derivatives, illustrating the effectiveness of specific CSPs. rsc.org

Advanced Applications and Functionalization Strategies of Fmoc L Asparaginol in Complex Molecule Synthesis

Engineering of Bioactive Peptides and Peptidomimetics

The precise control over peptide structure afforded by Fmoc-based solid-phase peptide synthesis (SPPS) has revolutionized the development of therapeutic peptides and peptidomimetics. nih.govmdpi.com Fmoc-L-asparaginol and its derivatives serve as key components in this arena, enabling the introduction of unique structural motifs that can enhance the biological activity, stability, and delivery of these molecules. capes.gov.br

Integration of this compound into Therapeutic Peptide Design

The incorporation of non-standard amino acids and their derivatives is a well-established strategy to improve the pharmacokinetic properties of peptide-based therapeutics. The replacement of a standard amino acid with this compound can introduce conformational constraints and alter hydrogen bonding patterns, potentially leading to enhanced receptor binding and increased resistance to proteolytic degradation.

While specific, named therapeutic peptides incorporating this compound are not extensively detailed in publicly available literature, the principles of its use are well-founded in the synthesis of peptide analogues. For instance, the synthesis of dynorphin (B1627789) A analogues has utilized Fmoc-protected amino aldehydes, the synthetic precursors to amino alcohols, to create enzymatically stable peptide bond isosteres. nih.gov This approach demonstrates the potential of incorporating amino alcohol-containing residues, such as that derived from this compound, to enhance the therapeutic profile of bioactive peptides. nih.gov

Development of Bioconjugates and Targeted Drug Delivery Systems

Bioconjugation, the covalent linking of two biomolecules, is a powerful strategy for developing targeted drug delivery systems. nih.gov this compound can be employed in these systems, where its terminal hydroxyl group provides a convenient handle for the attachment of various payloads, such as cytotoxic agents or imaging agents. capes.gov.br This allows for the creation of peptide-drug conjugates (PDCs) that can selectively deliver a therapeutic to a specific site of action, thereby increasing efficacy and reducing off-target toxicity. nih.gov

The development of PDCs for cancer therapy is a particularly active area of research. nih.gov While specific examples detailing the use of this compound in clinically approved PDCs are not prominent, its utility as a building block in creating such conjugates is recognized. capes.gov.br The Fmoc protecting group facilitates its incorporation into a peptide sequence via standard SPPS, and the terminal alcohol allows for subsequent conjugation chemistry.

Synthesis of Post-Translationally Modified Peptide Analogues (e.g., Glycosylated, Phosphorylated)

Post-translational modifications (PTMs) play a crucial role in the function of many proteins. The chemical synthesis of peptides bearing these modifications is essential for studying their biological roles and for developing novel therapeutics. The mild conditions of Fmoc-based SPPS are particularly compatible with the synthesis of modified peptides, including those that are glycosylated or phosphorylated. mdpi.com

The synthesis of N-linked glycopeptides, where a glycan is attached to the side chain of asparagine, is a key area of research. nih.gov While the direct use of this compound for this purpose is not the standard approach, the related compound, Fmoc-L-asparagine, is a cornerstone in the synthesis of glycopeptides. capes.gov.brnih.gov The synthesis of these complex molecules often involves the use of pre-glycosylated Fmoc-Asn building blocks. nih.gov

Similarly, for the synthesis of phosphopeptides, Fmoc-protected phosphorylated amino acids are employed. The synthesis of peptides containing phosphorylated serine, threonine, or tyrosine is well-established. While direct phosphorylation of the hydroxyl group of incorporated asparaginol (B3061057) is a theoretical possibility, the more common and controlled method involves the use of pre-phosphorylated Fmoc-amino acid building blocks.

Construction of Diverse Peptide Libraries and Structural Scaffolds

The generation and screening of peptide libraries are powerful tools for the discovery of new bioactive molecules. mdpi.com The "tea bag" method, for example, allows for the simultaneous synthesis of a large number of peptides using Fmoc-SPPS. mdpi.com The inclusion of non-standard building blocks like this compound can significantly increase the structural diversity of these libraries, enhancing the probability of identifying novel ligands with high affinity and specificity for a given biological target.

The terminal alcohol of asparaginol can be used as a point for further diversification, allowing for the creation of a wide array of structural scaffolds. For example, Fmoc-protected amino alcohols can be used to synthesize cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts. nih.gov

Contribution to the Total Synthesis of Natural Products

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. Many natural products, particularly those of microbial origin, are non-ribosomal peptides (NRPs) that contain a variety of non-proteinogenic amino acids and other unusual structural motifs. nih.gov

Mimicry of Non-Ribosomal Peptide Biosynthesis in this compound Applications

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides in an assembly-line fashion. nih.gov These enzymes are able to incorporate a vast array of building blocks, including amino alcohols. Chemical synthesis strategies that mimic the logic of NRPSs can provide efficient access to these complex natural products and their analogues.

The use of Fmoc-protected amino alcohols, such as this compound, as building blocks in SPPS can be seen as a form of biomimetic synthesis. By incorporating these units into a peptide chain, chemists can replicate the structural diversity found in NRPs. For example, the synthesis of peptides containing reduced peptide bonds, which can be achieved through the reductive amination of an amino aldehyde precursor to an amino alcohol, mimics the types of modifications found in some natural products and can impart increased enzymatic stability. nih.gov While direct applications of this compound in the total synthesis of specific, complex natural products are not widely reported, its potential as a versatile building block in this context is clear.

Synthesis of Complex Lipopeptides and Siderophores

The synthesis of complex biomolecules such as lipopeptides and siderophores often relies on solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are fundamental. researchgate.net this compound can be incorporated into peptide chains, and its terminal hydroxyl group offers a site for the attachment of lipid moieties to create lipopeptides or for further elaboration into the chelating groups of siderophores.

Lipopeptides are a class of molecules consisting of a lipid connected to a peptide, and they exhibit a wide range of biological activities, including antimicrobial and surfactant properties. nih.gov The synthesis of these molecules can involve the use of Fmoc-amino acids to build the peptide backbone. The surfactin (B1297464) family of lipopeptides, for example, is composed of a heptapeptide (B1575542) linked to a β-hydroxy fatty acid. nih.gov While surfactin itself contains L-asparagine, the use of this compound in the synthesis of novel, non-natural lipopeptide analogues allows for precise control over the site of lipidation.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.govmdpi.com Many siderophores have a peptide-based structure. The synthesis of siderophore analogues for therapeutic or research purposes often employs Fmoc-SPPS. For instance, the synthesis of amphibactin and moanachelin siderophores has been achieved using an Fmoc-based solid-phase strategy. researchgate.net While these specific examples utilize a protected ornithine derivative, the principle of using functionalized Fmoc-amino acid building blocks is central. This compound can serve as a precursor to introduce hydroxyl groups that can be further modified to create the hydroxamate or catecholate iron-binding moieties characteristic of many siderophores. nih.gov The biosynthesis of some siderophores is known to be regulated by environmental pH. nih.gov

| Complex Molecule Class | Role of this compound | Relevant Research Findings |

| Lipopeptides | Serves as a building block in the peptide chain, with the asparaginol side chain providing a potential site for lipidation. | The synthesis of surfactin-like lipopeptides involves the assembly of a peptide backbone, which can be constructed using Fmoc-amino acids. nih.gov |

| Siderophores | Can be used as a precursor to introduce hydroxyl groups for the formation of iron-chelating moieties. | The synthesis of marine siderophores like amphibactin-T has been accomplished using Fmoc-based solid-phase peptide synthesis, highlighting the utility of functionalized Fmoc-amino acid building blocks. researchgate.net |

Rational Design of Novel Small Molecule Probes and Pharmaceutical Agents

The versatility of this compound as a building block extends to the rational design of small molecule probes and pharmaceutical agents for various therapeutic areas. chemimpex.com

Asparagine metabolism has been identified as a critical pathway in the development and proliferation of certain cancer cells, making it a target for anti-cancer therapies. nih.govnih.gov Some cancer cells have a heightened dependency on extracellular asparagine for their growth. nih.gov This has led to the development of treatments that aim to deplete asparagine levels in the bloodstream. nih.gov

In this context, this compound can be utilized as a starting material for the synthesis of peptide-based probes to study asparagine metabolism in cancer cells or to develop novel therapeutic agents that interfere with this pathway. Its incorporation into peptides can enhance their stability and bioavailability. chemimpex.com The development of targeted drug delivery systems is another area where this compound can be applied, potentially through its use in bioconjugation to link therapeutic agents to molecules that target cancer cells. chemimpex.comchemimpex.com

In immunology, peptides play crucial roles in modulating immune responses. The ability to synthesize well-defined peptides using Fmoc-amino acids like this compound is essential for developing peptide-based vaccines, immunomodulatory drugs, and diagnostic tools. chemimpex.com

| Research Area | Application of this compound | Key Research Findings |

| Oncological Research | Synthesis of peptide-based probes and therapeutics targeting asparagine metabolism in cancer cells. | Certain cancers exhibit a dependency on asparagine for growth, making its metabolic pathway a therapeutic target. nih.govnih.gov |

| Immunological Research | Development of synthetic peptides for vaccines, immunomodulatory agents, and diagnostics. | This compound can be a key component in creating peptides with enhanced stability for immunological applications. chemimpex.com |

The rise of antimicrobial resistance has spurred research into new classes of therapeutic agents, with antimicrobial peptides (AMPs) emerging as promising candidates. mdpi.comnih.gov Many AMPs exert their effect by disrupting the cell membranes of microorganisms. mdpi.com The chemical synthesis of AMPs allows for the incorporation of non-natural amino acids and other modifications to enhance their potency and stability. mdpi.com

Fmoc-protected amino acids and dipeptides have themselves been shown to possess antimicrobial and antifungal properties. mdpi.comnih.gov The lipophilic Fmoc group can enhance the interaction of these molecules with the fungal cell membrane. mdpi.com For example, Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides have been synthesized and evaluated for their antifungal activity against Aspergillus species. mdpi.comnih.gov The Fmoc group in these compounds contributes to their lipophilicity, which is a key factor in their mechanism of action. mdpi.com Furthermore, self-assembling Fmoc-peptides can form hydrogels that act as delivery vehicles for antimicrobial agents or exhibit intrinsic antibacterial activity. researchgate.net The incorporation of this compound into peptide sequences can be a strategy to modulate the hydrophilicity and hydrogen-bonding capabilities of synthetic AMPs, potentially influencing their spectrum of activity and selectivity.

| Peptide Type | Role of Fmoc Group/Fmoc-L-Asparaginol | Research Finding Example |

| Antifungal Peptides | The Fmoc group provides lipophilicity, enhancing interaction with the fungal membrane. mdpi.com | Fmoc-protected 1,2,4-triazolyl-α-amino acids have shown antifungal activity against Aspergillus species. mdpi.comnih.gov |

| Antibacterial Peptides | The Fmoc group can contribute to the self-assembly of peptides into antibacterial hydrogels. researchgate.net | Fmoc-diphenylalanine can form hydrogels with antimicrobial properties. nih.gov |

Protein Engineering and Design of Protein Mimics

Protein engineering aims to create novel proteins with enhanced or new functions. chemimpex.comchemimpex.com This often involves the site-specific introduction of non-canonical amino acids to alter a protein's stability, catalytic activity, or binding affinity. While typically achieved through genetic methods, chemical synthesis of small proteins or protein domains using Fmoc-SPPS allows for the precise incorporation of a wide variety of modified amino acids, including this compound.

The asparagine residue, with its polar side chain, is often found on the surface of proteins where it can engage in hydrogen bonding. Replacing a natural asparagine with this compound during synthesis and then deprotecting the amine and modifying the hydroxyl group would allow for the site-specific attachment of labels, drugs, or other functional moieties.

Protein mimics, or peptidomimetics, are molecules that are designed to replicate the structure and function of a peptide or a protein's active region. nih.gov These mimics are often designed to have improved properties such as increased stability to enzymatic degradation and better oral bioavailability. The synthesis of peptidomimetics frequently utilizes building blocks derived from amino acids. This compound can serve as a chiral scaffold in the synthesis of such mimics, where the amino alcohol functionality can be used to construct non-peptidic backbones that still present the desired pharmacophoric groups in the correct spatial orientation. The transformation of cyclic peptides into small molecule mimetics is an emerging strategy in drug discovery. nih.gov

| Application | Contribution of this compound | Significance |

| Protein Engineering | Can be incorporated into synthetic proteins to introduce a unique functional handle (a primary alcohol) for site-specific modification. chemimpex.comchemimpex.com | Enables the creation of proteins with novel properties or for applications in bioconjugation. chemimpex.com |

| Design of Protein Mimics | Serves as a chiral building block for the synthesis of non-peptidic scaffolds that mimic the structure and function of peptides. | Contributes to the development of more stable and effective therapeutic agents that target protein-protein interactions. nih.gov |

Challenges, Troubleshooting, and Mitigation Strategies in Fmoc L Asparaginol Based Synthesis

Prevention and Remediation of Aspartimide Formation and Related Rearrangements

One of the most significant challenges in Fmoc-based solid-phase peptide synthesis (SPPS) involving asparagine or aspartic acid is the formation of aspartimide. nih.goviris-biotech.de This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638). iris-biotech.deiris-biotech.de The aspartimide intermediate can lead to several undesirable by-products, including the formation of β-aspartyl peptides, which are often difficult to separate from the target α-aspartyl peptide, and racemization at the α-carbon. iris-biotech.depeptide.comsigmaaldrich.com The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly problematic. nih.govpeptide.com

Prevention and Mitigation Strategies:

Modification of Deprotection Conditions: A straightforward strategy is to alter the Fmoc-removal conditions. The addition of an acidic modifier like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation. peptide.combiotage.com Using weaker bases, such as piperazine (B1678402) or pyrrolidine, in place of piperidine has also proven effective at suppressing this side reaction, though it may not eliminate it entirely. biotage.comacs.org More recently, the addition of small quantities of organic acids to the standard piperidine solution has been shown to efficiently prevent the formation of aspartimide by-products. researchgate.net

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the aspartate side-chain protecting group is a highly effective method to physically block the cyclization reaction. iris-biotech.debiotage.com While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups provide superior performance. iris-biotech.de Research has led to the development of numerous advanced protecting groups.

| Protecting Group Strategy | Description | Efficacy & Remarks | Citations |

| Bulky Alkyl Esters | Groups like 3-methylpent-3-yl (Mpe), 2,3,4-trimethylpent-3-yl (Die), and O-n-butyl-5-nonyl (OBno) provide significant steric hindrance. nih.govsigmaaldrich.combiotage.com | These groups offer considerably more protection against aspartimide formation than the standard OtBu group. iris-biotech.desigmaaldrich.com OBno, in particular, has been shown to reduce aspartimide formation to almost undetectable levels in many sequences. sigmaaldrich.com | nih.goviris-biotech.desigmaaldrich.combiotage.com |

| Cyanosulfurylides (CSY) | Masks the carboxylic acid with a stable C–C bond, which is zwitterionic and stable to common SPPS manipulations. researchgate.net | Reported to completely suppress aspartimide formation. iris-biotech.deiris-biotech.de It also confers enhanced solubility compared to bulky, hydrophobic protecting groups. Deprotection is achieved selectively with electrophilic halogenating agents. iris-biotech.deresearchgate.net | iris-biotech.deresearchgate.netiris-biotech.de |

| Hydrazide Protection | Utilizes a hydrazide moiety to protect the carboxylic acid side chain. | Effectively suppressed aspartimide formation, even under microwave conditions. The native aspartic acid is regenerated using CuSO₄ in an aqueous medium. acs.org | acs.org |

Backbone Amide Protection: Protecting the nitrogen of the peptide bond following the asparagine residue can completely prevent aspartimide formation by removing the nucleophilic nitrogen required for the cyclization. peptide.combiotage.com The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. nih.govpeptide.com These are often incorporated as pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which are particularly useful for problematic Asp-Gly sequences. nih.goviris-biotech.de

Overcoming Peptide Aggregation and Solubility Issues in Solid-Phase Synthesis

Peptide chain aggregation during SPPS is a major obstacle that can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences. peptide.comsigmaaldrich.com Aggregation arises from intermolecular hydrogen bonding that forms stable secondary structures, such as β-sheets, on the resin support. rsc.org Hydrophobic sequences and those containing residues like Gln, Ser, and Thr are particularly prone to aggregation. peptide.comsigmaaldrich.com While Fmoc-L-asparaginol itself is a polar amino acid, its presence in a sequence, or the use of unprotected asparagine, can contribute to solubility problems and aggregation. google.combitesizebio.com

Troubleshooting and Mitigation Strategies:

Solvent and Reagent Optimization: Changing the synthesis solvent can disrupt hydrogen bonding. Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding DMSO can be effective. peptide.comsigmaaldrich.com The use of chaotropic salts, such as LiCl or KSCN, in the reaction mixture can also help break up aggregated structures. peptide.comsigmaaldrich.com

"Structure-Breaking" Modifications: The introduction of elements that disrupt the formation of regular secondary structures is a powerful strategy.

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (also known as oxazolidines) at Ser or Thr residues creates a "kink" in the peptide backbone that effectively disrupts aggregation. peptide.comnih.gov

Backbone Protection (Hmb/Dmb): As mentioned for preventing aspartimide formation, Hmb and Dmb groups also prevent hydrogen bonding involving the backbone amide, thereby reducing aggregation. peptide.comsigmaaldrich.com Inserting an Hmb-protected residue every six to seven amino acids can effectively disrupt aggregation. peptide.com

Depsipeptides (O-acyl isopeptides): This technique involves forming an ester linkage at a Ser or Thr residue instead of a peptide bond. nih.govresearchgate.net This modification disrupts the hydrogen bonding network and can be converted back to the native amide bond after synthesis. researchgate.netresearchgate.net

Synthesis Conditions and Resin Choice:

Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature or using microwave-assisted SPPS can provide the energy needed to overcome aggregation and accelerate reaction rates. peptide.comnih.gov

Resin Selection: Using resins with good swelling properties and low substitution levels, such as PEG-based resins (e.g., NovaSyn® TG, ChemMatrix®), can improve solvation of the peptide chain and reduce aggregation. sigmaaldrich.comresearchgate.net

| Mitigation Strategy | Mechanism | Application Notes | Citations |

| Chaotropic Agents | Salts like LiCl or KSCN disrupt the structure of water and interfere with hydrogen bonds. | Added to the coupling mixture or used in wash steps to solubilize aggregated chains. peptide.com | peptide.comsigmaaldrich.com |

| Pseudoproline Dipeptides | Introduce a "kink" into the peptide backbone, disrupting secondary structure formation. | Inserted at Ser or Thr residues preceding a difficult or aggregation-prone sequence. sigmaaldrich.com | peptide.comsigmaaldrich.comrsc.orgnih.govsigmaaldrich.com |

| Backbone Protection (Hmb/Dmb) | Blocks amide N-H hydrogen bonding, a key contributor to aggregation. | Incorporated every 6-7 residues in long or hydrophobic sequences. peptide.com Also prevents aspartimide formation. peptide.comsigmaaldrich.com | peptide.comsigmaaldrich.com |

| PEG Resins | Polyethylene glycol (PEG) chains enhance resin swelling and peptide solvation in various solvents. | Recommended for long or difficult sequences to maintain accessibility of the growing peptide chain. sigmaaldrich.comspringernature.com | sigmaaldrich.comresearchgate.netspringernature.com |

Addressing Difficult Sequences in this compound Peptide Assembly

"Difficult sequences" are those that are challenging to synthesize due to a combination of factors, primarily aspartimide formation and aggregation. rsc.orgnih.gov Sequences containing asparagine are frequently classified as difficult, especially when paired with specific residues or when they are part of a hydrophobic or repetitive segment.

Asp-Gly Sequences: This is arguably the most difficult dipeptide sequence regarding aspartimide formation. nih.gov The most effective solution is the use of a pre-formed building block with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de

Hydrophobic and β-Sheet Prone Sequences: For peptides containing stretches of hydrophobic residues (Val, Ile, Phe) or those known to form β-sheets (multiple Gln, Thr, Val), aggregation is the main challenge. sigmaaldrich.comproimmune.com Here, the strategies outlined in section 4.2 are critical. Breaking up these stretches by inserting a pseudoproline dipeptide or a backbone-protected residue is often the most effective approach. sigmaaldrich.comproimmune.com

Repetitive Sequences: Peptides with multiple identical amino acids in a row can be challenging. biotage.com For sequences with consecutive asparagine residues, incomplete coupling can occur due to aggregation. In such cases, strategies like double coupling, using high-efficiency coupling reagents like HATU, and employing microwave assistance can improve results. biotage.commblintl.com

Optimization of Reaction Yields, Purity, and Overall Synthetic Efficiency

Maximizing yield, purity, and efficiency in syntheses involving this compound is a holistic process that integrates the solutions to the specific problems of aspartimide formation and aggregation. gyrosproteintechnologies.com

Reagent and Method Selection: The choice of coupling reagents is critical. High-efficiency aminium/uronium-based reagents like HATU, HBTU, or COMU can improve coupling efficiency and reduce reaction times, which in turn can minimize side reactions. creative-peptides.com For difficult couplings, a double coupling strategy may be necessary to drive the reaction to completion. biotage.com

Reaction Condition Control: Precise control over reaction parameters is essential.

Temperature: Elevated temperatures can overcome activation barriers for difficult couplings and disrupt aggregation but may also increase the rate of side reactions like racemization or aspartimide formation. gyrosproteintechnologies.comchemrxiv.org Therefore, temperature must be carefully optimized for each specific sequence.

Time: Extending coupling times can improve yields for sterically hindered residues, but prolonged exposure to basic deprotection conditions increases the risk of aspartimide formation. biotage.comcreative-peptides.com Monitoring the reaction progress is key to finding the optimal balance.

Process Monitoring and Automation: Modern peptide synthesizers allow for real-time monitoring of Fmoc deprotection, which helps ensure the reaction goes to completion before the next coupling step, thereby minimizing deletion sequences. gyrosproteintechnologies.com Automation itself contributes to efficiency and reproducibility. nih.gov

Purification Strategy: The final purity is also dependent on the purification process. By minimizing the formation of by-products that are difficult to separate (e.g., β-aspartyl peptides), the final purification by HPLC becomes more straightforward and results in a higher recovery of the desired peptide. gyrosproteintechnologies.com

| Parameter | Optimization Strategy | Goal | Citations |

| Coupling | Use high-efficiency reagents (HATU, HCTU); employ double coupling for difficult residues. | Maximize coupling efficiency, reduce deletion sequences. | biotage.commblintl.comcreative-peptides.com |

| Deprotection | Add HOBt or organic acids to piperidine; use weaker bases (piperazine). | Minimize aspartimide formation and racemization. | peptide.combiotage.comacs.org |

| Aggregation | Use structure-disrupting dipeptides (pseudoprolines), backbone protection (Hmb/Dmb), or chaotropic salts. | Prevent incomplete reactions by maintaining peptide chain solvation. | peptide.comsigmaaldrich.comsigmaaldrich.com |

| Temperature | Employ microwave-assisted synthesis or controlled heating. | Accelerate slow reactions and disrupt aggregation. | peptide.comgyrosproteintechnologies.com |

| Solvent | Use NMP, DMSO, or solvent mixtures ("Magic Mixture"). | Improve solvation of the growing peptide and resin. | peptide.comsigmaaldrich.comnih.gov |

Advanced Analytical Characterization and Quality Assurance of Fmoc L Asparaginol and Its Synthetic Products

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of Fmoc-L-asparaginol relies on a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide unambiguous confirmation of the covalent bond structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of this compound. In a study detailing the synthesis of various Fmoc-β-amino alcohols, the successful reduction of the parent Fmoc-amino acid azide (B81097) to the corresponding alcohol was confirmed by NMR. niscpr.res.in The spectra of this compound would be expected to show characteristic signals for the fluorenylmethyloxycarbonyl (Fmoc) group, as well as the protons and carbons of the asparaginol (B3061057) backbone. For the closely related Fmoc-L-asparagine, detailed ¹H and ¹³C NMR spectra are available in databases, which can serve as a reference for identifying the distinctive signals of the Fmoc moiety. nih.govchemicalbook.com The key difference in the spectrum of this compound would be the absence of the carboxylic acid signal and the appearance of signals corresponding to the hydroxymethyl group (-CH₂OH) formed upon reduction.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for verifying the presence of principal functional groups in the this compound molecule. The spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide and urethane (B1682113) groups, the C=O stretching of the side-chain amide and the Fmoc-urethane, and the O-H stretching of the terminal alcohol. The disappearance of the broad O-H stretch associated with the carboxylic acid of the parent amino acid is a key indicator of a successful conversion to the amino alcohol. niscpr.res.in Reference spectra for related compounds like Fmoc-L-asparagine and Fmoc-L-aspartic acid show characteristic peaks for the Fmoc group and the amino acid backbone, which aid in the spectral interpretation of this compound. nih.govnih.gov

A general representation of expected spectroscopic data for this compound is provided below:

| Property | Value |

| Molecular Formula | C₁₉H₂₀N₂O₄ chemimpex.com |

| Molecular Weight | 340.4 g/mol chemimpex.com |

| Melting Point | 177-181 °C chemimpex.com |

| Optical Rotation | [α]²⁰D = -6.00±1º (c=1 in DMF) chemimpex.com |

| Appearance | White to off-white powder |

State-of-the-Art Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both the purification of this compound and the rigorous analysis of its chemical and enantiomeric purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common method for assessing the purity of this compound and its peptide products. Commercial suppliers of this compound specify a purity of ≥ 97% as determined by HPLC. chemimpex.com For peptide synthesis, the purity of the Fmoc-amino acid building blocks is critical, with specifications often exceeding 99% to ensure high-quality final peptides. sigmaaldrich.commerckmillipore.com Impurities such as dipeptides or free amino acids can be effectively separated and quantified using optimized RP-HPLC methods. merckmillipore.com

Chiral Chromatography: The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of resulting peptides is highly dependent on their stereochemistry. Chiral HPLC methods are employed to separate the L- and D-enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have been successfully used for the baseline resolution of various Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.com A comparative study on the enantioseparation of Nα-Fmoc proteinogenic amino acids utilized quinine-based zwitterionic and anion exchanger-type CSPs in both liquid and subcritical fluid chromatography, demonstrating effective separation of enantiomers. nih.gov For related compounds like Nα-Fmoc-Nγ-trityl-L-asparagine, chiral HPLC is used to ensure an enantiomeric purity of ≥ 99%. chemimpex.com

A summary of typical chromatographic conditions for the analysis of Fmoc-amino acid derivatives is presented below:

| Technique | Stationary Phase | Mobile Phase | Application |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Purity analysis of Fmoc-amino acids and peptides rsc.org |

| Chiral HPLC | Polysaccharide-based (e.g., Lux) | Isocratic (e.g., organic solvent/buffer) | Enantiomeric purity of Fmoc-amino acids phenomenex.com |

| Chiral HPLC | Quinine-based zwitterionic (ZWIX) or anion-exchanger (QN-AX) | Hydro-organic or polar-ionic | Enantioseparation of Nα-Fmoc amino acids nih.gov |

| SFC | Quinine-based anion-exchanger (QN-AX) | CO₂/Methanol with additives | Enantioseparation of Nα-Fmoc amino acids nih.gov |

High-Sensitivity Mass Spectrometry for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for the definitive confirmation of the molecular weight of this compound and for the identification and quantification of impurities. niscpr.res.in Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for these analyses.

The mass spectrum of this compound would show a prominent peak corresponding to its molecular ion, confirming its identity. For instance, the molecular formula C₁₉H₂₀N₂O₄ gives a molecular weight of 340.4 g/mol . chemimpex.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further corroborating the elemental composition.

MS is also crucial for impurity profiling. In the context of solid-phase peptide synthesis (SPPS), MS can detect a range of potential impurities. These can include deletion sequences (from incomplete coupling), insertion sequences (from impure starting materials), and by-products from side reactions. sigmaaldrich.com For asparagine-containing peptides, a known side reaction during activation is the dehydration of the side-chain amide to form a nitrile (β-cyano-alanine), which results in a mass loss of 18 Da. peptide.com While this compound itself does not undergo this specific activation-related side reaction, its incorporation into a peptide and subsequent manipulations could lead to other modifications detectable by MS. The use of side-chain protected derivatives like Fmoc-Asn(Trt)-OH is a common strategy to prevent such side reactions during peptide synthesis. peptide.compeptide.com

Elucidation of Higher-Order Structures and Conformational Stability of Modified Peptides

The incorporation of this compound, particularly at the C-terminus of a peptide, can influence the peptide's higher-order structure and conformational stability. While specific studies on asparaginol-terminated peptides are limited, research on asparagine-containing peptides provides valuable insights into the conformational preferences driven by the asparagine side chain.

The backbone conformation of asparaginyl residues in proteins has been shown to be diverse, with a higher propensity to adopt conformations in the left-handed alpha-helical region of the Ramachandran plot compared to other non-glycyl residues. nih.gov The conformation is also highly dependent on the local secondary structure, such as β-turns and helices. nih.gov Furthermore, the rate of spontaneous degradation of asparagine residues through succinimide (B58015) formation is highly dependent on the peptide's conformation. nih.gov Ab initio studies have shown that the acidity of the backbone peptide nitrogen, which initiates the degradation, is influenced by the local conformation, which can either be stabilizing or destabilizing. nih.govcapes.gov.br

When asparaginol is incorporated, the C-terminal carboxyl group is replaced by a hydroxymethyl group. This change eliminates the negative charge at neutral pH and alters the hydrogen bonding capabilities at the C-terminus. These modifications can be expected to affect the conformational landscape of the peptide. Techniques such as circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and multidimensional NMR would be employed to study the secondary structure and conformational dynamics of asparaginol-containing peptides.

Real-Time Monitoring and In-Process Control Techniques for this compound Reactions

The implementation of Process Analytical Technology (PAT) and real-time monitoring in peptide synthesis allows for improved process understanding and control, leading to higher purity and yield of the final product. For reactions involving this compound, such as its coupling in SPPS, several in-process control techniques can be applied.

One approach is the use of colorimetric methods to monitor the progress of coupling reactions. For example, the monitoring of color changes associated with coupling reagents can provide real-time kinetic data. researchgate.net Another strategy involves monitoring physical changes in the solid-phase resin. Real-time monitoring of resin swelling during SPPS has been shown to correlate with amino acid coupling efficiency and can detect on-resin aggregation. chemimpex.com

Furthermore, microfluidic systems can be used for the real-time activation of amino acids, which can lead to fewer by-products compared to traditional batch activation. researchgate.net Spectroscopic methods like Near-Infrared (NIR) spectroscopy have also been explored for monitoring the reaction progress in SPPS. nih.gov These techniques allow for the precise determination of reaction endpoints, ensuring complete coupling of the this compound unit while minimizing excess reagent use and potential side reactions.

Computational and Theoretical Investigations of Fmoc L Asparaginol Chemistry

Molecular Modeling and Simulation of Reaction Pathways and Product Conformations

Molecular modeling is instrumental in elucidating the complex reaction pathways and conformational landscapes of flexible molecules like Fmoc-L-asparaginol. Theoretical studies, often employing quantum mechanics (QM) and molecular mechanics (MM), provide a microscopic view of chemical processes.

Reaction Pathways: A significant area of investigation for asparagine derivatives is the propensity for side-chain reactions during peptide synthesis. The asparagine side chain can undergo base-catalyzed cyclization to form an aspartimide intermediate. mdpi.comnih.gov This is a major side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), leading to byproducts that are difficult to separate. nih.govnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can model the transition states and energy barriers associated with these pathways. acs.org For instance, studies on protonated asparagine-containing dipeptides have detailed the energetics of deamidation, where the side chain loses ammonia. acs.org These calculations reveal that the reaction can proceed through different mechanisms, such as nucleophilic attack by a backbone amide oxygen, leading to succinimide (B58015) or other cyclic products. acs.org Understanding these mechanisms at a quantum level allows for the rational selection of coupling reagents and reaction conditions to suppress such side reactions. nih.gov

Product Conformations: this compound, with its multiple rotatable bonds, can adopt a vast number of conformations. Conformational analysis, using methods like molecular dynamics (MD) simulations or systematic grid scans, is essential to identify low-energy, stable structures. fccc.edursc.org The conformation of the Fmoc protecting group, the asparaginol (B3061057) backbone, and the side chain are interdependent. The bulky Fmoc group can influence the local peptide or amino alcohol structure. uni-tuebingen.de

Computational studies have shown that for amino acid side chains, dihedral angles tend to adopt staggered conformations (e.g., gauche and trans) to minimize steric hindrance. fccc.edu The relative populations of these conformers can be predicted based on their calculated energies. For asparagine-like side chains, interactions with the backbone can further influence the preferred rotameric states. fccc.edu These conformational preferences are critical as they dictate how the molecule presents itself for subsequent reactions or biological interactions.

| Conformation | Relative Energy (kcal/mol) | Population at Room Temperature (%) |

|---|---|---|

| t,t | 0.00 | 48.9 |

| t,g- / g-,t | 0.87 | 11.5 each |

| t,g+ / g+,t | 0.87 | 11.5 each |

| g-,g- / g+,g+ | 1.80 | 2.4 each |

| g+,g- / g-,g+ | 3.55 | 0.1 each |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While specific SAR or QSAR studies focusing solely on this compound are not common, the asparaginol moiety is a key component in many biologically active peptides and peptidomimetics. Computational SAR and QSAR approaches are vital for optimizing these parent molecules. mdpi.combiolscigroup.us

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.us These models use calculated molecular descriptors as independent variables. For a series of asparaginol-containing compounds, these descriptors could include:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO). biolscigroup.us

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices that describe molecular connectivity.

Hydrophobicity Descriptors: LogP (partition coefficient).

A typical 2D-QSAR model takes the form of a multiple linear regression (MLR) equation. frontiersin.org For example, a hypothetical QSAR model for a series of antifungal agents found that descriptors related to electronic properties (DeltaEpsilonC), topology (T_2_Cl_6), and dipole moment (ZCompDipole) were major influencers of activity. frontiersin.org Such models, once validated, can predict the activity of new, unsynthesized analogs containing the asparaginol scaffold, thereby guiding synthetic efforts toward more potent compounds. frontiersin.orgnih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy, Partial Charges | Electron distribution, reactivity, polar interactions |

| Steric/3D | Molecular Volume, Surface Area, Principal Moments of Inertia | Size, shape, and bulk of the molecule |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Hydrophobicity | LogP, Polar Surface Area (PSA) | Solubility, membrane permeability |

Advanced Docking and Ligand-Protein Interaction Analysis for Asparaginol-Containing Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. openaccessjournals.com This method is fundamental in drug discovery and molecular biology for understanding how asparaginol-containing ligands might interact with their biological targets. nih.govunpatti.ac.id

The process involves a search algorithm that explores various binding poses of the ligand within the receptor's active site and a scoring function that estimates the binding affinity for each pose. openaccessjournals.com For ligands derived from this compound, the asparagine side chain often plays a crucial role in binding through specific hydrogen bonds. The terminal amide group can act as both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the C=O group), allowing for versatile interactions with amino acid residues in the protein's binding pocket.

Recent studies on various ligand-protein complexes highlight the importance of specific interactions. For example, in the docking of various inhibitors, hydrogen bonds, π-alkyl, and π-cation interactions are frequently observed as key contributors to binding affinity. scielo.org.mx Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the predicted binding pose over time and to account for the flexibility of both the ligand and the protein. nih.gov These simulations can reveal stable interactions and conformational changes that are critical for biological function. nih.gov

| Ligand/System | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Homolycorine | α-Glucosidase | -60.83 | unpatti.ac.id |

| Ismine | α-Glucosidase | -64.42 | unpatti.ac.id |

| Lycorine | α-Glucosidase | -71.20* | unpatti.ac.id |

| Casiopeina-like Compound | SARS-CoV-2 Mpro | -9.57 | scielo.org.mx |

| Boceprevir (Reference) | SARS-CoV-2 Mpro | -8.44 | scielo.org.mx |

Note: The scoring function and units from this particular study (PLANTS software) may differ from more standard docking programs, resulting in unusually high values. The relative trend is more informative.

Predictive Computational Tools for Optimizing Synthetic Protocols and Minimizing Side Reactions

Modern organic synthesis, particularly in the complex area of peptide synthesis, increasingly relies on computational tools to predict outcomes and optimize protocols. amidetech.comresearchgate.net For syntheses involving this compound, these tools can help maximize yield and purity by anticipating and mitigating common side reactions.

The primary challenge with asparagine residues is aspartimide formation. mdpi.comnih.gov Predictive models, including those based on machine learning and deep learning, are being developed to forecast the likelihood of such side reactions based on the peptide sequence and reaction conditions. amazonaws.commit.edu These models are trained on large datasets of experimental synthesis outcomes, often analyzed via UV-Vis monitoring of Fmoc deprotection steps. amidetech.comamazonaws.com

By inputting a target sequence containing asparagine, these tools can predict "difficult" regions prone to aggregation or side reactions. amazonaws.com The models can then suggest optimized strategies, such as:

Changing the coupling agent or additives. nih.gov

Modifying the temperature, particularly with microwave-assisted synthesis. mdpi.com

Using specialized, side-chain protected asparagine derivatives where appropriate. nih.gov

Adjusting the deprotection conditions for the Fmoc group. researchgate.net

For example, a deep learning model trained on over 35,000 deprotection reactions was able to predict synthesis outcomes with less than 4% error, identifying aggregation-prone sequences and allowing for their optimization. amazonaws.com These predictive capabilities are moving the field towards real-time optimization of automated peptide synthesis, ensuring higher fidelity for complex molecules containing sensitive residues like asparagine. amidetech.com

Future Directions and Emerging Research Avenues for Fmoc L Asparaginol

Innovations in Novel Fmoc-L-Asparaginol Derivatives and Building Blocks

A primary challenge in synthesizing peptides containing asparagine (Asn) or aspartic acid (Asp) is the formation of an aspartimide intermediate, a side reaction that can lead to impurities and reduced yield. nih.goviris-biotech.debiotage.com This occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group, particularly under the basic conditions used for Fmoc-group removal. iris-biotech.de Much innovation has centered on developing novel Fmoc-asparagine and aspartic acid derivatives with protecting groups that sterically hinder this unwanted cyclization.

Research has shown that increasing the steric bulk of the side-chain ester protecting group significantly suppresses aspartimide formation. nih.govbiotage.com While the standard tert-butyl (OtBu) group offers some protection, novel derivatives with even bulkier groups have demonstrated superior performance. iris-biotech.deiris-biotech.de These include esters like 3-methylpent-3-yl (OMpe), trialkylcarbinol-based esters (e.g., Epe and Bno), and 1-adamantyl, which provide enhanced stability. nih.goviris-biotech.desemanticscholar.org

An alternative strategy involves temporary protection of the amide nitrogen on the peptide backbone itself. The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the subsequent amino acid, often introduced via a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, has been shown to prevent aggregation and can completely eliminate aspartimide formation. biotage.comsigmaaldrich.com

Furthermore, the synthesis of complex biomolecules such as glycopeptides has driven the development of this compound building blocks where a carbohydrate moiety is pre-attached to the side-chain amide. These glycosylated derivatives, such as Fmoc-Asn(sugar)-OH, serve as essential reagents for the automated solid-phase synthesis of biologically active glycopeptides, which are crucial in studying cellular recognition and immune responses. nih.govnih.govbeilstein-journals.orgiris-biotech.de

| Derivative Type | Example Protecting Group/Building Block | Primary Innovation/Advantage | Reference(s) |

| Bulky Side-Chain Esters | O-3-methylpent-3-yl (OMpe) | Offers greater steric hindrance than OtBu, significantly reducing aspartimide formation. | iris-biotech.de |

| Trialkylcarbinol Esters (Epe, Bno) | Provide excellent protection against aspartimide-related side reactions. | nih.govsemanticscholar.org | |

| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Prevents interchain aggregation and completely suppresses aspartimide formation by protecting the backbone amide nitrogen. | biotage.comsigmaaldrich.com |

| Glycosylated Derivatives | Fmoc-Asn(sugar)-OH | Allows for the direct incorporation of N-linked glycans during solid-phase peptide synthesis (SPPS) to create complex glycopeptides. | nih.govnih.goviris-biotech.de |

| Chromogenic Probes | Fmoc-L-Asp-pNA | Serves as a versatile building block for creating chromogenic peptide substrates used in protease activity assays. | iris-biotech.de |

Integration with Automated and Microfluidic Synthesis Platforms

The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the dominant method for peptide manufacturing and is highly amenable to automation. nih.govrsc.org The integration of this compound and its derivatives into automated platforms is crucial for improving the efficiency, speed, and reliability of synthesizing complex peptides.

Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a key technology, significantly accelerating synthesis timelines. nih.govspringernature.com Microwave energy speeds up both the coupling and Fmoc-deprotection steps, reducing a typical coupling reaction from an hour to just a few minutes. nih.govcreative-peptides.com For sequences containing this compound, optimized microwave protocols allow for rapid synthesis while effectively controlling side reactions like aspartimide formation. nih.govspringernature.com This technology not only enhances yield and purity but also reduces the consumption of excess reagents. biotage.com

More recently, microfluidic synthesis platforms have offered a path toward further miniaturization and efficiency. These systems perform SPPS on a microchip, offering precise control over reaction conditions with minimal reagent consumption (less than 30 nL per coupling reaction). nih.govresearchgate.net Standard Fmoc chemistry, including the use of this compound, is directly applicable to these platforms. nih.gov The high surface area-to-volume ratio in microfluidic reactors enhances reaction efficiency and purity, making it a promising avenue for high-throughput synthesis and screening of peptide libraries. researchgate.netmpg.de

| Synthesis Platform | Key Features & Advantages for this compound | Research Findings | Reference(s) |

| Automated Microwave-Assisted SPPS (MA-SPPS) | - Drastically reduces synthesis time (coupling in ~5 min, deprotection in ~3 min).- Improves reaction efficiency and peptide purity.- Optimized methods allow for control of asparagine-related side reactions. | Enables rapid synthesis of difficult sequences with high purity and yield. | nih.govspringernature.comgoogle.com |

| Microfluidic Synthesis Platforms | - Requires minimal reagent volumes, reducing cost and waste.- High reaction efficiency and product purity due to enhanced mass transfer.- Enables high-throughput, parallel synthesis for peptide libraries. | Standard Fmoc chemistry is compatible; allows for automated, on-demand synthesis of custom peptide microarrays for screening. | nih.govresearchgate.netmpg.de |

Cross-Disciplinary Applications in Chemical Biology, Materials Science, and Nanotechnology

The unique properties of this compound and the peptides derived from it have led to its application in fields beyond traditional biochemistry, including chemical biology, materials science, and nanotechnology. The Fmoc group itself, with its hydrophobicity and aromaticity, can drive the self-assembly of amino acid building blocks into functional materials. researchgate.net

Chemical Biology: Fluorescently labeled asparagine derivatives are being developed as chemical probes to visualize and study complex biochemical pathways within living cells. rsc.orgresearchgate.net These probes allow for the real-time tracking of metabolic processes and protein interactions. Additionally, derivatives like Fmoc-L-Asp-pNA are used to synthesize chromogenic substrates that release a colored molecule upon cleavage, providing a straightforward method for assaying the activity of proteases, which are important drug targets. iris-biotech.de

Materials Science: Fmoc-protected amino acids and dipeptides are well-known for their ability to self-assemble into nanofibers that entangle to form hydrogels. researchgate.netmdpi.com A doubly protected derivative, Fmoc-Asp-OFm, has been shown to form stable hydrogels that can act as scaffolds for biomineralization, demonstrating osteoinductive properties that make them suitable for bone tissue engineering. mdpi.com These peptide-based hydrogels are also explored as matrices for controlled drug delivery and as synthetic mimics of the extracellular matrix for cell culture applications. cnr.itrsc.org